BenchChemオンラインストアへようこそ!

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

RORβ Nuclear Receptor Inverse Agonist

This compound provides a structurally differentiated 2-methylthiazol-4-yl oxadiazole–thiazole scaffold distinct from extensively patented thiazole-2-carboxamide RORγt inverse agonists. With a reported RORβ IC₅₀ of approximately 20 µM—roughly 2,000-fold weaker than potent RORγt tool compounds—it serves as a weak-activity reference for isoform selectivity panels (RORα/β/γ/γt) or a negative control in Th17 pathway assays. Medicinal chemistry teams pursuing nuclear receptor IP diversification should procure this scaffold for structure-based hopping strategies, subject to confirmatory dose-response testing.

Molecular Formula C15H12N4O4S
Molecular Weight 344.35
CAS No. 1251686-36-8
Cat. No. B2826815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
CAS1251686-36-8
Molecular FormulaC15H12N4O4S
Molecular Weight344.35
Structural Identifiers
SMILESCC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C15H12N4O4S/c1-8-16-11(7-24-8)13-18-19-15(23-13)17-12(20)9-3-5-10(6-4-9)14(21)22-2/h3-7H,1-2H3,(H,17,19,20)
InChIKeyHGDGMHLOOYZYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate – Structural & Procurement Baseline


Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 1251686-36-8) is a synthetic heterocyclic small molecule that integrates a 1,3,4-oxadiazole core, a 2-methyl-1,3-thiazole substituent at the oxadiazole 5-position, and a 4-(methoxycarbonyl)benzamide motif [REFS-1, REFS-2]. This combination of electron-deficient heterocycles and a hydrogen-bond-capable amide linker is characteristic of scaffolds explored in nuclear receptor modulation and kinase-targeted library design [1]. The scaffold belongs to a broader class of oxadiazole–thiazole hybrids that have yielded potent RORγt inverse agonists when optimized through bioisosteric amide replacement strategies [1]; however, no published SAR study has evaluated the specific 2-methylthiazol-4-yl substitution pattern present in this compound.

Why Generic 1,3,4-Oxadiazole–Thiazole Hybrids Cannot Substitute Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate


Within the oxadiazole–thiazole chemical space, minor substituent changes on the thiazole ring can invert selectivity between related nuclear receptor isoforms and drastically alter the activity profile [REFS-1, REFS-2]. For example, BindingDB records show that the RORβ inverse agonist IC₅₀ of this compound is approximately 20 µM [2], whereas closely related oxadiazole–thiazole RORγt inverse agonists from the Steeneck et al. series achieve low-nanomolar potency (IC₅₀ ~8–11 nM) [1]. The approximately 2,000-fold potency gap between these two assay contexts illustrates that not all oxadiazole–thiazole scaffolds are interchangeable; subtle differences in the thiazole substitution and linker connectivity can determine whether the compound acts as a potent tool or is essentially inactive against a given target. Procurement decisions based solely on scaffold similarity therefore carry a high risk of selecting a compound with dramatically different—or absent—activity at the user’s target of interest.

Quantitative Differentiation Evidence for Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate


RORβ Inverse Agonist Activity Compared to Class-Leading RORγt Oxadiazole–Thiazoles

The only publicly available quantitative bioactivity datum for this compound is an RORβ inverse agonist IC₅₀ of 20,000 nM (20 µM), measured in a GAL4-fused RORβ LBD reporter assay in HEK293T cells [1]. For context, optimized oxadiazole–thiazole RORγt inverse agonists from the Steeneck et al. series achieve RORγt IC₅₀ values of 8–11 nM in analogous cellular reporter-gene assays [REFS-2, REFS-3]. This approximately 2,000-fold difference, while derived from related but distinct receptor isoforms (RORβ vs. RORγt), illustrates how the specific 2-methylthiazol-4-yl substitution delivers only weak activity at RORβ and has not been profiled for RORγt or other ROR isoforms. No head-to-head comparator data are available for this exact compound.

RORβ Nuclear Receptor Inverse Agonist

Scaffold Differentiation from Thiazole-2-Carboxamide RORγt Inverse Agonists

The Steeneck et al. (2020) study demonstrated that substituting the thiazole-2-carboxamide core (exemplified by compound 1/6) with a 1,3,4-oxadiazole–thiazole scaffold produced a series with significantly improved aqueous solubility, ADME parameters, and oral PK properties [1]. Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate incorporates key structural elements of this improved scaffold class—namely, the 1,3,4-oxadiazole linker and the benzoate ester—but differs in its 2-methylthiazol-4-yl (rather than optimized 2-substituted-thiazol-4-yl or isosteric variants) attachment at the oxadiazole 5-position. No solubility, permeability, or metabolic stability data have been reported for this specific compound, and its ADME profile relative to the Steeneck et al. optimized series is unknown.

Bioisostere Scaffold Hopping RORγt

Structural Differentiation via 2-Methylthiazol-4-yl vs. Common Thiazole Regioisomers and Substituents

Most biologically characterized oxadiazole–thiazole hybrids in the public domain feature thiazole-2-yl, thiazole-5-yl, or 2,4-disubstituted thiazole connectivity rather than the specific thiazol-4-yl linkage present in this compound [REFS-1, REFS-2]. The 2-methyl substitution on the thiazole ring further distinguishes this compound from analogs bearing halogens, larger alkyl groups, or unsubstituted thiazole rings. This unique connectivity pattern may confer distinct hydrogen-bonding geometry at the oxadiazole–thiazole junction relative to the thiazole-2-carboxamide–derived series described by Steeneck et al., though no experimental binding or structural biology data exist to quantify this effect [1]. The regioisomeric and substitutional uniqueness means that this compound cannot be directly substituted by more common thiazole-2-yl or thiazole-5-yl oxadiazole analogs without potentially altering target engagement profile.

Regiochemistry Thiazole Substitution SAR

Evidence-Supported Application Scenarios for Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate


RORβ Isoform-Selectivity Profiling in Nuclear Receptor Panel Screens

Given the only reported bioactivity datum (RORβ IC₅₀ ≈ 20 µM) [1], this compound may serve as a weak-activity reference point or a starting scaffold for RORβ-focused chemical biology studies. Users profiling a panel of ROR isoforms (RORα, RORβ, RORγ, RORγt) could include this compound to assess isoform selectivity trends, provided that confirmatory dose-response testing is performed. Note that its weak potency precludes its use as a high-quality positive control without further optimization.

Scaffold-Hopping Library Member for Oxadiazole–Thiazole Patent Diversification

The compound's distinct 2-methylthiazol-4-yl connectivity differentiates it from the more extensively patented thiazole-2-carboxamide and oxadiazole–thiazole RORγt inverse agonist chemical space [2]. Medicinal chemistry teams pursuing nuclear receptor or kinase inhibitor programs may procure this compound as a structurally novel scaffold-hopping starting point for IP diversification, particularly where thiazole-2-yl and thiazole-5-yl analogs are already claimed.

Negative Control or Inactive Comparator for RORγt Biochemical Assays

Since this compound demonstrates only weak RORβ activity and has no reported RORγt activity, it may be deployed as a negative control in RORγt-driven Th17 pathway assays, where potent oxadiazole–thiazole RORγt inverse agonists (IC₅₀ ~8–11 nM) are used as positive controls [REFS-2, REFS-3]. This application is contingent on confirmatory testing to verify lack of RORγt activity under the user's specific assay conditions.

Quote Request

Request a Quote for Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.